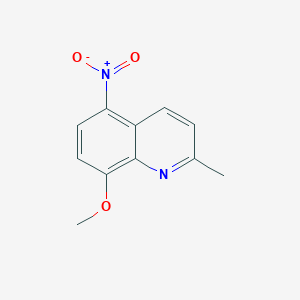

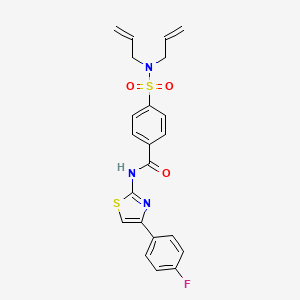

![molecular formula C15H20ClNO2 B2401904 Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride CAS No. 2503155-25-5](/img/structure/B2401904.png)

Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride” is a complex organic compound . It is related to the class of compounds known as bicycloheptanes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .Molecular Structure Analysis

The molecular structure of “Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride” is complex, with multiple stereocenters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .Aplicaciones Científicas De Investigación

Conformational Analysis and Molecular Structure

A study on a conformationally restricted aspartic acid analogue revealed insights into the molecular structure and stereochemistry of the norbornyl group, demonstrating semi-extended conformations for the amino acid residue. This research helps in understanding molecular interactions and could guide the design of new molecules with specific biological activities (E. Buñuel, C. Cativiela, M. D. Díaz-de-Villegas, J. Gálvez, 1996).

Novel Synthetic Routes and Chemical Transformations

Research has been conducted on the reactions of levulinic acid with norbornane/ene amino acids, leading to the synthesis of complex structures such as methanodioxopyrrolo[1,2-a][3,1]benzoxazines. This work is pivotal for the development of new synthetic methodologies and the preparation of molecules with potential pharmaceutical applications (G. Stájer, A. Szabó, A. Csámpai, P. Sohår, 2004).

Development of Nucleoside Analogues

The synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol demonstrates the application of this compound in nucleoside analogue development. Such research is crucial for discovering new therapeutics, especially in antiviral and anticancer drug development (H. Hřebabecký, M. Masojídková, M. Dračínský, A. Holý, 2006).

Ring-Opening Polymerization

The design, synthesis, and ring-opening polymerization of functional cyclic esters research illustrate the use of this compound in creating hydrophilic aliphatic polyesters. This advancement in materials science could lead to the development of new biodegradable polymers with a wide range of applications, from medical devices to sustainable packaging materials (M. Trollsås, V. Lee, D. Mecerreyes, P. Löwenhielm, M. Möller, Robert D. Miller, J. Hedrick, 2000).

Amino Acid Transport Applications

Exploring the synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids compared to (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to membrane transport systems showcases the potential of these compounds in studying and manipulating cellular transport mechanisms, which is fundamental for drug delivery and targeting strategies (H. Christensen, M. Handlogten, J. Vadgama, E. de la Cuesta, P. Ballesteros, G. G. Trigo, C. Avendaño, 1983).

Propiedades

IUPAC Name |

benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H/t11-,12+,13+,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZPRJVBEUWLJM-PTJPHFKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401829.png)

![6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2401830.png)

![N-[2-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2401831.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)